4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine
Description
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of fluorophenyl, oxadiazole, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-4-2-3-5-13(10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-6-8-12(18)9-7-11/h2-9H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPGJQBIJBGIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids, followed by the introduction of the triazole ring via azide-alkyne cycloaddition (often referred to as the “click” reaction). The fluorophenyl group is usually introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine
- 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine
Uniqueness
Compared to similar compounds, 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
